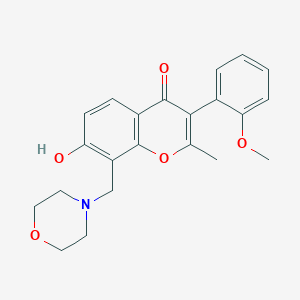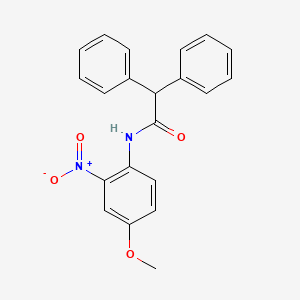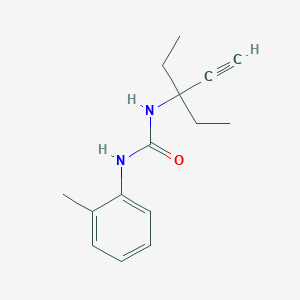
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as PI3K inhibitors and is commonly used to study the PI3K/Akt/mTOR signaling pathway.
Mecanismo De Acción
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a potent inhibitor of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one prevents the activation of downstream signaling molecules, including Akt and mTOR. This ultimately leads to a reduction in cell growth, proliferation, and survival.
Biochemical and physiological effects:
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. In animal studies, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to inhibit tumor growth and metastasis. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potency and specificity. 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is a highly potent inhibitor of PI3K and has been shown to be selective for this enzyme over other kinases. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is relatively easy to use and can be added directly to cell culture media or injected into animals.
One limitation of using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in lab experiments is its potential for off-target effects. While 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is selective for PI3K, it may also inhibit other enzymes or signaling pathways at high concentrations. Additionally, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one may have different effects in different cell types or animal models, which can make it difficult to interpret results.
Direcciones Futuras
There are a variety of future directions for research involving 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, researchers are interested in studying the effects of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one in combination with other drugs or therapies. Finally, there is interest in using 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one as a tool to study the PI3K/Akt/mTOR signaling pathway in more detail, including its role in specific diseases and cellular processes.
Métodos De Síntesis
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 2-methoxybenzaldehyde to form 2-methoxy-3-(2-methylpyridin-3-yl)benzaldehyde. This intermediate is then reacted with morpholine and chloroacetyl chloride to form 8-chloro-3-(2-methoxyphenyl)-2-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one. The final step involves the reaction of this intermediate with 4-hydroxycoumarin to form 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(4-morpholinylmethyl)-4H-chromen-4-one is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)


![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
amine hydrochloride](/img/structure/B5301101.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![(2-ethoxy-4-{[2,4,6-trioxo-1-(2-phenylethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5301121.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)

![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)